molecular formula C12H13NO3 B2519677 benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 406220-14-2

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No. B2519677
CAS RN: 406220-14-2
M. Wt: 219.24
InChI Key: OZHQEYLUECOUMU-SECBINFHSA-N
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Description

Benzyl is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . It features a benzene ring (C6H6) attached to a methylene group (−CH2−) . The compound you mentioned seems to be a derivative of benzyl with additional functional groups.


Synthesis Analysis

While specific synthesis methods for “benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate” are not available, benzyl derivatives are often synthesized through various methods such as 1,3-dipolar cycloaddition, condensation, cycloisomerization, and direct functionalization .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For benzyl derivatives, the structure often includes a benzene ring attached to a methylene group .


Chemical Reactions Analysis

Benzyl compounds are known for their enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . They are often involved in oxidation, free radical halogenation, or hydrogenolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a similar compound, Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate, has a molecular formula of C12H16O3 and an average mass of 208.254 Da .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has attracted attention in medicinal chemistry due to its structural features. Researchers have explored its potential as a scaffold for designing novel drugs. Some studies have investigated its inhibitory effects on specific enzymes or receptors, making it a candidate for drug development .

Antibacterial and Antifungal Properties

The compound’s chemical structure suggests possible antimicrobial activity. Researchers have evaluated its effectiveness against bacteria and fungi. Preliminary results indicate that it may exhibit antibacterial and antifungal properties, making it relevant for combating infections .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has been studied for its anti-inflammatory potential. It may modulate inflammatory pathways, making it a candidate for managing inflammatory conditions .

Antioxidant Activity

Antioxidants protect cells from oxidative damage. Some studies suggest that this compound possesses antioxidant properties. Researchers have investigated its ability to scavenge free radicals and protect cellular components .

Biocatalysis and Enzyme Inhibition

Enzymes are essential for various biochemical processes. Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has been explored as a substrate in biocatalytic reactions. Additionally, it may act as an enzyme inhibitor, affecting specific metabolic pathways .

Chemical Synthesis and Organic Chemistry

Beyond its biological applications, this compound is valuable in organic synthesis. Chemists use it as a building block to create more complex molecules. Its reactivity and stability make it versatile for constructing diverse chemical structures .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, benzylpenicillin, a benzyl derivative, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

The safety and hazards of a compound depend on its structure and the context in which it is used. For example, Benzil, a benzyl derivative, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHQEYLUECOUMU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

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